Product packaging for Mercurius cyanatus [hpus](Cat. No.:)

Mercurius cyanatus [hpus]

Cat. No.: B13393300
M. Wt: 252.63 g/mol
InChI Key: HLWYJVCWMIOPPZ-UHFFFAOYSA-N
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Description

Mercurius cyanatus [hpus] is a useful research compound. Its molecular formula is C2HgN2 and its molecular weight is 252.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mercurius cyanatus [hpus] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercurius cyanatus [hpus] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HgN2 B13393300 Mercurius cyanatus [hpus]

Properties

Molecular Formula

C2HgN2

Molecular Weight

252.63 g/mol

IUPAC Name

mercury(2+);dicyanide

InChI

InChI=1S/2CN.Hg/c2*1-2;/q2*-1;+2

InChI Key

HLWYJVCWMIOPPZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[Hg+2]

Origin of Product

United States

Historical Development and Contextual Chemistry of Dicyanomercury

Evolution of Mercury Chemistry

Mercury, with its striking silvery appearance and unique liquid state at room temperature, has captivated scientists and artisans for millennia. dartmouth.edu Its unusual properties led to its widespread use in various ancient cultures, from medicinal ointments to cosmetic preparations. wikipedia.orgenvchemgroup.com

Known to the ancient Chinese, Hindus, Greeks, and Romans, mercury was a substance of both practical use and mystical significance. dartmouth.edu The primary source of mercury was the reddish mineral cinnabar (mercury sulfide, HgS). dartmouth.eduenvchemgroup.com Evidence of cinnabar's use as a pigment dates back to prehistoric times, found in ancient tombs and on artifacts across the globe. dartmouth.edumit.edu The Romans, for instance, utilized mercury-containing paints in their homes. mit.edu

Alchemists held mercury in particularly high regard, believing it to be the prima materia, or the fundamental substance from which all other metals were formed. wikipedia.orgmercurymentalhealth.com They theorized that by altering the quality and quantity of sulfur within mercury, they could transmute base metals into gold. wikipedia.org This pursuit, though ultimately scientifically unfounded, spurred extensive experimentation and the development of various laboratory techniques. mercurymentalhealth.compnas.org The process of amalgamation, where mercury dissolves other metals like gold and silver, was discovered and utilized for extracting precious metals from ores. envchemgroup.commercurymentalhealth.com

The name "mercury" itself is derived from the Roman god of speed and mobility, a nod to its fluid nature, also known as "quicksilver." dartmouth.eduwikipedia.org Its chemical symbol, Hg, comes from the Greek "hydrargyrum," meaning "water-silver." dartmouth.eduwikipedia.org

For centuries, the chemical nature of mercury remained largely a mystery. It is now understood that mercury primarily exists in two common oxidation states: +1 (mercurous) and +2 (mercuric). gelsonluz.comebsco.com The mercurous ion is unusual as it exists as a dimer, Hg₂²⁺. chemistrytalk.org The more common mercuric state, Hg²⁺, forms a wide variety of inorganic and organometallic compounds. envchemgroup.comebsco.com

The development of modern chemistry allowed for a more systematic understanding of mercury's reactivity. It was observed that mercury does not react with most dilute acids but will dissolve in oxidizing acids like concentrated nitric acid to form mercuric salts. wikipedia.org The synthesis of red mercuric oxide by heating mercury in a nitric acid solution was a striking reaction for alchemists, producing vibrant red crystals. rsc.org This reactivity is a key aspect of its coordination chemistry, where the mercuric ion can bond with various ligands, including the cyanide ion.

Historical Trajectories of Cyanide Chemistry

The history of cyanide chemistry is more recent than that of mercury, with its origins in the 18th century. The discovery and subsequent investigation of cyanides were closely tied to the development of synthetic dyes.

The story of cyanide begins with the synthesis of the pigment Prussian blue around 1706. wikipedia.org In 1752, French chemist Pierre Macquer demonstrated that Prussian blue could be decomposed into an iron oxide and a volatile component, which was later identified as hydrogen cyanide. wikipedia.orgbris.ac.ukmit.edu

The isolation of hydrogen cyanide in its pure form was achieved by the Swedish chemist Carl Wilhelm Scheele in 1782, by heating Prussian blue. wikipedia.orgbris.ac.ukenvironics.fi He also noted its characteristic bitter almond smell, a trait that not everyone can detect due to a genetic variation. compoundchem.com Because of its acidic nature in water and its derivation from Prussian blue, it was named "prussic acid." wikipedia.orgmit.edu In 1783, Scheele also discovered that gold could be dissolved in aqueous solutions of cyanide, a foundational discovery for later metallurgical applications. wikipedia.org

Further significant progress was made by French chemist Joseph Louis Gay-Lussac, who in 1815, deduced the chemical formula of prussic acid and synthesized cyanogen (B1215507) gas ((CN)₂) by heating mercuric cyanide. mit.eduugr.es

The demand for cyanides grew significantly in the late 19th century, primarily for use in the gold mining industry. wikipedia.orgmit.edu This spurred the development of industrial-scale production methods.

One of the early successful methods was the Castner process , developed by Hamilton Castner in 1894. This process involved the reaction of sodium amide with carbon at high temperatures to produce sodium cyanide. wikipedia.orgwikipedia.orgcamachem.com For many years, this was the primary commercial method. google.comgoogle.com

Another significant advancement was the Andrussow process , developed by Leonid Andrussow in 1927. bris.ac.ukwikipedia.org This process, which remains the dominant method today, involves the reaction of methane (B114726), ammonia (B1221849), and oxygen over a platinum-rhodium catalyst at high temperatures to produce hydrogen cyanide. wikipedia.orgwikipedia.orgntu.ac.ukvalcogroup-valves.com The hydrogen cyanide can then be reacted with sodium hydroxide (B78521) to produce sodium cyanide. wikipedia.orgwikipedia.orgcamachem.com

A similar but less common method is the BMA process (Blausäure-Methan-Ammoniak), which also reacts methane and ammonia but is a more endothermic reaction requiring higher energy input. bris.ac.uk

These industrial processes made cyanides more readily available for various applications, including chemical synthesis. ny.govtanta.edu.eg

Genesis of Mercurius Cyanatus in Chemical Science

The synthesis of mercurius cyanatus, or mercuric cyanide (Hg(CN)₂), represents the convergence of the historical paths of mercury and cyanide chemistry. While the exact first synthesis is not definitively documented, its preparation follows from the established reactivity of mercuric salts and cyanide solutions.

Swedish chemist Carl Wilhelm Scheele's work in the late 18th century was pivotal. He is credited with producing mercuric cyanide in solution by boiling a mixture of Prussian blue and mercuric oxide with water. snowden-warfield.com This demonstrated the formation of a soluble mercury-cyanide compound.

A common laboratory and industrial preparation method for mercuric cyanide involves the reaction of mercuric oxide with an aqueous solution of hydrogen cyanide. wikipedia.org

HgO + 2 HCN → Hg(CN)₂ + H₂O

This reaction highlights the affinity of the mercuric ion (Hg²⁺) for the cyanide anion (CN⁻), forming a stable coordination compound. The development of reliable cyanide production methods in the 19th and 20th centuries made the synthesis of mercuric cyanide and other metal cyanides more straightforward.

Data Tables

Table 1: Key Figures in the History of Mercury and Cyanide Chemistry

ScientistContributionApproximate Time Period
Ancient CivilizationsUtilized cinnabar (mercury sulfide) as a pigment and mercury for amalgamation. dartmouth.eduwikipedia.orgenvchemgroup.commit.eduAntiquity
AlchemistsBelieved mercury to be the prima materia and extensively experimented with it. wikipedia.orgmercurymentalhealth.comMiddle Ages
Pierre MacquerShowed that Prussian blue could be decomposed, a key step towards isolating hydrogen cyanide. wikipedia.orgbris.ac.ukmit.educ. 1752
Carl Wilhelm ScheeleFirst to isolate pure hydrogen cyanide from Prussian blue. wikipedia.orgbris.ac.ukenvironics.fi Discovered the dissolution of gold in cyanide solutions. wikipedia.org Produced mercuric cyanide in solution. snowden-warfield.comc. 1782-1783
Joseph Louis Gay-LussacDeduced the chemical formula of prussic acid and synthesized cyanogen from mercuric cyanide. mit.eduugr.esc. 1815
Hamilton CastnerDeveloped the Castner process for industrial production of sodium cyanide. wikipedia.orgwikipedia.orgcamachem.com1894
Leonid AndrussowDeveloped the Andrussow process for the large-scale industrial production of hydrogen cyanide. bris.ac.ukwikipedia.org1927

Table 2: Evolution of Cyanide Production Methods

ProcessReactantsCatalyst/ConditionsPrimary ProductEra of Development
Scheele's MethodPrussian blueHeatingHydrogen cyanideLate 18th Century
Castner ProcessSodium amide, carbonHigh temperaturesSodium cyanideLate 19th Century
Andrussow ProcessMethane, ammonia, oxygenPlatinum-rhodium catalyst, high temperatures (c. 1200°C)Hydrogen cyanideEarly 20th Century
BMA ProcessMethane, ammoniaPlatinum catalyst, higher temperatures (c. 1400°C)Hydrogen cyanideEarly 20th Century
NeutralizationHydrogen cyanide, sodium hydroxideAqueous solutionSodium cyanide20th Century

Emergence in Early Chemical Literature and Practice

The history of mercurius cyanatus is closely linked to the discovery of its constituent cyanide anion. The Swedish pharmaceutical chemist Carl Wilhelm Scheele was a pivotal figure in this narrative. wikipedia.orgiva.se While experimenting with the pigment Prussian blue around 1782, Scheele was able to isolate what is now known as hydrogen cyanide. bris.ac.ukresearchgate.net His extensive work with various substances, often at great personal risk due to the toxicity of the materials he handled, laid the groundwork for the synthesis of numerous new compounds. wikipedia.orgdrugtopics.com Scheele's investigations into the reactions of materials like mercuric oxide were part of a broader scientific endeavor during a time when chemists were systematically exploring the composition of matter. iva.se

Following the isolation of hydrogen cyanide, the synthesis of its metallic salts, including mercurius cyanatus, became an area of interest. Early methods for preparing mercury(II) cyanide included the reaction of mercuric oxide with an aqueous solution of hydrogen cyanide. wikipedia.org Another early method involved boiling a mixture of Prussian blue and mercuric oxide with water. wikipedia.org These early preparations were significant as they provided chemists with a new reagent and expanded the growing family of known inorganic compounds.

Beyond the laboratory, mercurius cyanatus found some early practical applications, though these were often limited by its inherent toxicity. It was used in photography and, for a time, was explored as a topical antiseptic. wikipedia.org However, its use in medicine was largely discontinued (B1498344) due to its poisonous nature. wikipedia.org

Integration within Historical Inorganic Synthesis

The availability of mercurius cyanatus allowed for its integration into the evolving field of synthetic chemistry. One of its most significant roles was as a catalyst or reagent in organic synthesis. Notably, it was employed in the Koenigs-Knorr reaction, a key method for the synthesis of glycosides first reported in 1901. wikipedia.orgnumberanalytics.comchemeurope.com In this reaction, mercury(II) cyanide, often in combination with other mercury salts like mercuric bromide, served as a promoter for the reaction between a glycosyl halide and an alcohol to form a glycosidic bond. wikipedia.orgchemeurope.comnih.gov This application was a cornerstone in carbohydrate chemistry for many years, enabling the synthesis of complex sugar molecules. numberanalytics.comnih.gov

The synthesis of mercurius cyanatus itself became a standard procedure in inorganic chemistry. Various methods were developed and refined over time. Besides the direct reaction of mercuric oxide with hydrogen cyanide, other synthetic routes included the treatment of mercuric sulfate (B86663) with potassium ferrocyanide in water and the disproportionation of mercury(I) derivatives in the presence of a cyanide source. wikipedia.org Friedrich Wöhler, in his landmark 1828 synthesis of urea, also utilized mercury cyanate (B1221674) (a related compound) in one of his experimental variations, highlighting the role of mercury-cyanide compounds in the pivotal experiments that challenged the theory of vitalism. wikipedia.org

The study of the reactions of mercurius cyanatus also contributed to the understanding of coordination chemistry. Its ability to form coordination polymers and to serve as a source of the Hg²⁺ cation in reactions with other complexes demonstrated its utility in the synthesis of more complex inorganic and organometallic structures. wikipedia.org

Synthetic Methodologies and Chemical Transformations of Dicyanomercury

Preparative Routes for Dicyanomercury

The preparation of dicyanomercury can be achieved through several chemical pathways, involving direct synthesis, alternative inorganic precursors, and disproportionation reactions.

The principal and most direct method for synthesizing dicyanomercury involves the reaction of mercuric oxide (HgO) with an aqueous solution of hydrogen cyanide (HCN). wikipedia.orgwikipedia.org This reaction proceeds as a straightforward acid-base neutralization, where the basic oxide reacts with the weakly acidic hydrogen cyanide to form the mercury salt and water. evitachem.comwikipedia.org

Reaction Scheme: HgO + 2 HCN → Hg(CN)₂ + H₂O evitachem.comwikipedia.org

This method is valued for its efficiency and the direct formation of the desired product. evitachem.com

Several alternative routes utilizing different inorganic mercury salts and cyanide sources have been developed. These methods provide flexibility in starting materials for the synthesis of dicyanomercury.

One such method involves the reaction between mercuric sulfate (B86663) and potassium ferrocyanide. wikipedia.org Another common laboratory preparation involves the metathesis reaction between mercury(II) chloride and potassium cyanide. medicosage.comsmolecule.com A less common but effective method is mixing mercuric oxide with finely powdered Prussian blue. evitachem.comwikipedia.org

Alternative Synthesis Reactions for Dicyanomercury
Reactant 1Reactant 2ProductsCitation
Mercuric Sulfate (HgSO₄)Potassium Ferrocyanide (K₄Fe(CN)₆)3 Hg(CN)₂ + 2 K₂SO₄ + FeSO₄ evitachem.comwikipedia.org
Mercury(II) Chloride (HgCl₂)Potassium Cyanide (KCN)Hg(CN)₂ + 2 KCl medicosage.comsmolecule.com
Mercuric Oxide (HgO)Prussian BlueHg(CN)₂ + Iron Oxides wikipedia.org

Dicyanomercury can also be generated through the disproportionation of mercury(I) compounds. wikipedia.org In these reactions, a mercury(I) salt reacts with a cyanide source, causing the mercury(I) ion (Hg₂²⁺) to disproportionate into elemental mercury (Hg) and the more stable mercury(II) ion (Hg²⁺), which then forms dicyanomercury. youtube.comwikiwand.com

A typical example is the reaction of mercury(I) nitrate (B79036) with potassium cyanide, which precipitates metallic mercury and leaves dicyanomercury in solution. wikipedia.org

Reaction Scheme: Hg₂(NO₃)₂ + 2 KCN → Hg + Hg(CN)₂ + 2 KNO₃ wikipedia.org

This method is particularly illustrative of the relative instability of the mercury(I) oxidation state in the presence of cyanide ions. youtube.com

Intramolecular and Intermolecular Reactions of Dicyanomercury

Dicyanomercury exhibits characteristic reactions, including decomposition under acidic conditions and dissociation upon heating.

Dicyanomercury is highly sensitive to acids and decomposes rapidly upon contact. wikipedia.orgnoaa.gov The mechanism involves the protonation of the cyanide ligands by a strong acid, which leads to the liberation of hydrogen cyanide gas, a highly toxic and flammable substance. evitachem.comsmolecule.comnoaa.gov The mercury remains in the solution as the Hg²⁺ ion.

General Reaction Scheme: Hg(CN)₂ + 2 H⁺ → Hg²⁺ + 2 HCN evitachem.comsmolecule.com

This rapid decomposition is a key chemical property of the compound. wikipedia.org

When heated in a dry state, dicyanomercury undergoes thermal decomposition. wikipedia.org The process, which occurs at its decomposition temperature of 320 °C (608 °F), yields elemental mercury and cyanogen (B1215507) gas ((CN)₂). wikipedia.orgchemsrc.com

Reaction Scheme: Hg(CN)₂ → Hg + (CN)₂ evitachem.comwikipedia.org

While this reaction produces cyanogen, it is considered an inferior method compared to other synthetic routes for this gas. wikipedia.org When heated to decomposition, the compound also emits highly toxic fumes of mercury oxides and nitrogen oxides in addition to hydrogen cyanide. nih.govnih.gov

Decomposition Reactions of Dicyanomercury
ConditionReactantsProductsCitation
Acidic EnvironmentHg(CN)₂ + 2 H⁺Hg²⁺ + 2 HCN evitachem.comsmolecule.com
Thermal (Heating)Hg(CN)₂Hg + (CN)₂ evitachem.comwikipedia.org

Photochemical Reactivity and Structural Changes

Dicyanomercury is known to be photosensitive, meaning it reacts to exposure to light, often resulting in a darkening of the material. wikipedia.orgnih.gov When heated to decomposition, it emits highly toxic fumes of mercury and hydrogen cyanide. nih.gov

Studies have investigated the photochemically induced reactions of dicyanomercury in aqueous solutions. asme.orggrafiati.com In the absence of a photocatalyst, dicyanomercury remains stable in solution. asme.org However, in the presence of a semiconductor photocatalyst like titanium(IV) oxide (TiO₂) and under sunlight irradiation, dicyanomercury undergoes degradation. asme.orggrafiati.com This process liberates cyanide ions, which are then oxidized to less hazardous species such as cyanate (B1221674), nitrite, and ultimately nitrate. asme.orggrafiati.com This photocatalytic process has been shown to remove over 99% of mercury from the solution. asme.orggrafiati.com

At ambient pressure, dicyanomercury exists as tetragonal crystals composed of almost linear Hg(CN)₂ molecules. wikipedia.org However, the structure undergoes a phase transition under high pressure (between 16-20 kbar). wikipedia.org This pressure induces a change in the coordination geometry of the mercury(II) center from two-coordinate to four-coordinate as the cyanide groups form bonds with neighboring mercury centers. wikipedia.org This results in a shift from a tetragonal to a distorted tetrahedral crystal structure. wikipedia.org

Dicyanomercury as a Precursor and Reagent in Chemical Syntheses

Dicyanomercury serves as a valuable reagent and precursor in various chemical syntheses, particularly in organic and coordination chemistry. wikipedia.orgcymitquimica.com

Utility in Organic Transformation Reactions

A notable application of dicyanomercury in organic synthesis is its role in the Koenigs-Knorr reaction, a classic method for synthesizing glycosides. wikipedia.orgen-academic.comwikipedia.org In this reaction, dicyanomercury acts as a promoter, facilitating the coupling of a glycosyl halide with an alcohol to form a glycosidic bond. wikipedia.org The use of mercury salts, such as mercuric cyanide, in this context is often referred to as the Helferich method. wikipedia.org

The reaction's effectiveness can be influenced by the specific promoters used. For instance, while mercuric cyanide alone can promote glycosylation, its combination with mercuric bromide has been found to increase the reaction rate in certain cases. ug.edu.plnih.gov The choice of mercury salt can affect the yield and selectivity of the glycosylation product. ug.edu.plresearchgate.net For example, in one study, using mercuric cyanide alone to synthesize a serine β-glycoside resulted in a 23% yield, whereas mercuric bromide as the sole promoter proved more successful. ug.edu.pl

Table 1: Examples of Dicyanomercury in Glycosylation Reactions

Glycosyl Donor Acceptor Promoter(s) Product Yield Reference
2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride Fmoc-Ser-OBn Hg(CN)₂ Serine β-glycoside 23% ug.edu.pl
Acetobromoglucose Alcohols Ag₂CO₃ / Hg(CN)₂ Glycoside Varies wikipedia.org

Role as a Hg(II) Ion Source in Coordination Compound Synthesis

Dicyanomercury is a fundamental building block in the synthesis of coordination compounds, including coordination polymers. wikipedia.orgen-academic.com Its linear geometry and the ability of the cyanide ligands to bridge metal centers make it a versatile precursor. acs.org The mercury center in Hg(CN)₂ is a soft Lewis acid, which allows it to readily accept ligands, influencing the final structure of the coordination complex. en-academic.comacs.org

A key feature of dicyanomercury in this role is its ability to serve as a source of Hg(II) ions. It reacts with other metal complexes and ligands to form intricate, often multidimensional, structures. wikipedia.orgacs.org For example, large single crystals of [(tmeda)Cu-[Hg(CN)₂]₂][HgCl₄] can be formed by reacting CuCl₂, Hg(CN)₂, and N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgen-academic.com In this reaction, the formation of the crystal is driven by the transfer of chloride ligands from the harder Cu(II) ion to the softer Hg(II) ion. wikipedia.orgen-academic.com

It has also been used in reactions with lanthanide chlorides (LnCl₃) to create three-dimensional lanthanide-mercury(II) cyanide coordination polymers. acs.org The coordinately unsaturated mercury center readily accepts chloride ligands, which guides the self-assembly of these complex structures. acs.org

Table 2: Examples of Coordination Compounds Synthesized from Dicyanomercury

Reactants Resulting Compound/Complex Structural Features Reference
CuCl₂, Hg(CN)₂, TMEDA [(tmeda)Cu-[Hg(CN)₂]₂][HgCl₄] Large single crystals wikipedia.orgen-academic.com
LnCl₃·xH₂O, Hg(CN)₂ [Ce(OH₂)₅][Hg(CN)₂Cl]₃·2H₂O 3-D coordination polymer acs.org
Hg(CN)₂, Tetramethylthiourea (Tmtu) [{(Tmtu)₂Hg(CN)₂}₂·Hg(CN)₂] Bridged moieties with tetrahedral mercury centers researchgate.net

Advanced Characterization and Analytical Methodologies for Dicyanomercury

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of dicyanomercury. Vibrational and X-ray diffraction methods, in particular, offer critical data for understanding its coordination and solid-state arrangement.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the cyanide ligands and their coordination to the mercury center in dicyanomercury. These methods probe the vibrational modes of the molecule, with the C≡N stretching frequency being a key diagnostic marker. researchgate.net The behavior of dicyanomercury in solution has been investigated using conductance, molecular weight, and ³¹P NMR measurements, particularly when complexed with other ligands like phosphines. researchgate.net

In complexes with bulky phosphines, the C≡N, Hg–CN, and Hg–P stretching frequencies, along with ³¹P–¹⁹⁹Hg spin–spin coupling constants, provide detailed information about the coordination environment. researchgate.net For instance, the formation of both 1:1 and 1:2 complexes with tricyclohexylphosphine (B42057) and a 1:2 complex with triphenylphosphine (B44618) can be distinguished by their unique vibrational signatures. researchgate.net The infrared and Raman data for 1:2 complexes are consistent with a pseudotetrahedral structure of C₂ᵥ skeletal symmetry. researchgate.net

The interaction of dicyanomercury with crown ethers has also been studied using vibrational spectroscopy. researchgate.net In the complex with 1,4,7,10,13,16-hexaoxa-cyclooctadecane (18-crown-6), the absence of band splitting in the vibrational spectra, which is typically observed for the free crown ether, confirms a highly regular D₃d macrocyclic orientation. researchgate.net This indicates a strong interaction between the dicyanomercury and the crown ether.

Table 1: Selected Vibrational Frequencies for Dicyanomercury and its Complexes

Compound/ComplexVibrational ModeFrequency (cm⁻¹)Reference
Dicyanomercury(II)ν(C≡N)~2190 researchgate.net
[Hg(CN)₂(P(C₆H₁₁)₃)]₂ν(C≡N) (terminal)Varies researchgate.net
[Hg(CN)₂(P(C₆H₁₁)₃)]₂ν(C≡N) (bridging)Varies researchgate.net
[Hg(CN)₂(P(C₆H₅)₃)₂]ν(C≡N)Varies researchgate.net
(18-crown-6)·Hg(CN)₂·H₂O-- researchgate.net

Note: Specific frequency values can vary depending on the physical state (solid, solution) and the presence of other ligands.

The crystal structure of dicyanomercury itself reveals a largely linear C-Hg-C arrangement. However, the coordination environment can be significantly influenced by interactions with other molecules or ions. For example, in the presence of chloride ions, dicyanomercury can act as a Lewis acid, accepting chloride to form anionic double salt complexes. acs.org The structure and dimensionality of these complexes, which can form 1-D and 2-D arrays, are influenced by factors such as the hydrogen-bonding capabilities of the counter-ions. acs.org

The crystal structures of dicyanomercury complexed with crown ethers have also been determined. researchgate.netresearchgate.net For instance, the structure of 1,4,7,10,13,16-hexaoxa-cyclooctadecane dicyanomercury(II) monohydrate has been solved, revealing the specific interactions between the mercury center, cyanide ligands, crown ether, and water molecule. researchgate.netresearchgate.net Relativistic effects, commonly observed in mercury complexes, are evident in the short Hg-O bonds with coordinated water molecules. researchgate.net

Table 2: Crystallographic Data for a Dicyanomercury Complex

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
[Hg(CN)₂(18-crown-6)]·H₂OTrigonalP3₁2₁Hg-C, Hg-O (varies) researchgate.netresearchgate.net

Note: This table presents a representative example. Detailed crystallographic data can be found in the cited literature and crystallographic databases.

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, bonding, and dynamics of dicyanomercury.

Recent quantum crystallographic studies have highlighted the importance of accounting for relativistic effects in heavy-element-containing compounds like dicyanomercury. nih.govnih.gov Relativistic effects can significantly impact the electron density distribution and, consequently, the chemical bonding and reactivity. nih.gov Hirshfeld atom refinement (HAR), a method that uses aspherical atomic structure factors from quantum chemical calculations, has been applied to dicyanomercury to obtain more accurate structural parameters from X-ray diffraction data. acs.orgsci-hub.se These advanced computational approaches consider effects like electron correlation and polarization, providing a more nuanced understanding of the electronic structure. aip.orgaip.org

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on dicyanomercury are not extensively detailed in the provided context, the principles of MD are highly relevant for understanding its behavior in solution and its interactions with other species. MD simulations can model the dynamic interactions between dicyanomercury and solvent molecules, as well as its association with other ligands or ions in a system. These simulations can provide insights into the formation of complexes and the influence of the environment on the structure and stability of dicyanomercury.

Methodological Advancements in Quantitative Analytical Techniques for Cyanide and Mercury Compounds

The accurate quantification of cyanide and mercury is crucial in various fields, from environmental monitoring to industrial process control. A range of analytical methods has been developed and refined for this purpose.

Total cyanide analysis in environmental samples often involves a distillation step to convert cyanide species into hydrogen cyanide, which is then trapped and quantified. saimm.co.za However, this method can be prone to interferences from substances like sulfides and thiocyanates. saimm.co.zanih.gov

Modern analytical techniques offer improved selectivity and sensitivity. Flow Injection Analysis (FIA) is a method used for determining available cyanide in water and wastewater. ezkem.comepa.gov In this method, ligand exchange reagents are used to release cyanide from its metal complexes, which is then converted to hydrogen cyanide, detected amperometrically after passing through a gas diffusion membrane. ezkem.comepa.gov This method can determine cyanide ion, hydrogen cyanide, and cyano-complexes of several metals, including mercury. ezkem.comepa.gov The method detection limit can be as low as 0.5 µg/L. ezkem.comepa.gov

Other techniques for cyanide determination include colorimetric methods, titrimetry, and various electrochemical methods like polarography and voltammetry. saimm.co.zanih.govresearchgate.netnist.gov For mercury, Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Cold Vapor Atomic Absorption Spectroscopy are standard methods for quantification in environmental samples. epa.gov A novel catalytic kinetic method has also been developed for the determination of mercury(II) based on its catalytic effect on a ligand substitution reaction, which can be monitored spectrophotometrically. rsc.org

Table 3: Comparison of Analytical Methods for Cyanide and Mercury

AnalyteMethodPrincipleTypical ApplicationReference
Total CyanideDistillation-Colorimetry/TitrimetryAcidification, distillation, and subsequent detection.Environmental samples saimm.co.zanih.gov
Available CyanideFlow Injection Analysis (FIA)Ligand exchange, gas diffusion, amperometric detection.Water and wastewater ezkem.comepa.gov
MercuryICP-AESExcitation in plasma and detection of atomic emission.Environmental samples epa.gov
Mercury(II)Catalytic Kinetic MethodCatalysis of a substitution reaction, spectrophotometric monitoring.Water samples rsc.org

Chromatographic and Mass Spectrometric Methodologies

Hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are paramount for the speciation of mercury compounds like dicyanomercury. frontiersin.organalytik-jena.com High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a particularly powerful method for mercury speciation analysis. frontiersin.orgingeniatrics.com This technique allows for the separation of different mercury species, such as inorganic mercury (Hg²⁺), methylmercury (B97897) (MeHg⁺), and ethylmercury (EtHg⁺), before their introduction into the ICP-MS for sensitive and specific elemental detection. analytik-jena.comingeniatrics.com

Recent studies have focused on optimizing HPLC-ICP-MS methods for the rapid and efficient separation and quantification of mercury species. frontiersin.orgnih.gov For instance, a method was developed for the speciation of inorganic mercury, methylmercury, and phenylmercury (B1218190) in water and fish samples, achieving separation in under 8 minutes. nih.gov The use of modern ICP-MS systems has improved sensitivity, making HPLC a more practical separation technique without the need for the derivatization steps often required for Gas Chromatography (GC). ingeniatrics.com

While direct analysis of the intact dicyanomercury complex ([Hg(CN)₂]) is less common in environmental or biological studies—which often focus on more toxic organomercury compounds or total cyanide—the principles of HPLC-ICP-MS are applicable. The separation would be tailored using specific column chemistries (e.g., ion-pairing reversed-phase or anion exchange) and mobile phases to resolve the neutral or anionic mercury cyanide complexes from other sample components before quantification by ICP-MS. frontiersin.orgacs.org A study focusing on gold-cyanide complexes successfully used reversed-phase ion-pairing HPLC-ICP-MS to separate and detect various metal-cyanide species, a technique directly relevant to the analysis of other stable metal cyanides. acs.org

Table 1: Selected HPLC-ICP-MS Methodologies for Mercury Speciation
TechniqueAnalytesMatrixKey Findings/ParametersReference
MSPE-HPLC-ICP-MSHg²⁺, MeHg⁺, PhHg⁺Environmental Water, Wastewater, FishAchieved rapid separation in <8 min. Detection limits were 0.49-0.74 ng/L. nih.gov
HPLC-ICP-MSInorganic Hg, MeHg, EtHgReference MaterialsSuccessful separation on a C-18 column within 7 minutes. LODs in the low ng/L range. analytik-jena.com
HPLC-ICP-MSAu(I/III) cyanide and other complexesMine Waters, Saline Lake WaterDemonstrated separation of stable metal-cyanide complexes. Detection limits of 0.05-0.30 µg/L. acs.org

Considerations for Comprehensive Cyanide Analysis in Inorganic Systems

Analyzing for dicyanomercury is complicated by the fact that it belongs to a class of highly stable metal-cyanide complexes. waterquality.gov.au A comprehensive analysis of a sample containing such compounds requires distinguishing between different forms of cyanide. ca.govysi.com Analytically, cyanides are often categorized into operationally defined fractions. ysi.comgov.bc.ca

Free Cyanide : This includes the cyanide ion (CN⁻) and molecular hydrogen cyanide (HCN). gov.bc.caalsglobal.com It is the most readily bioavailable and toxic form. ca.gov

Weak Acid Dissociable (WAD) Cyanide : This fraction includes free cyanide plus cyanides from complexes that dissociate under weak acid conditions (e.g., pH 4.5-6). ysi.comgov.bc.ca This category includes complexes with zinc, cadmium, and to a lesser extent, copper, nickel, and silver. ysi.comalsglobal.com Dicyanomercury can be partially recovered as WAD cyanide. alsglobal.com

Total Cyanide : This is a measure of all cyanide forms, including free cyanide and all cyanide bound in both weak and strong metal complexes, such as those with iron, cobalt, and gold, as well as dicyanomercury. gov.bc.canih.gov Determining total cyanide requires aggressive digestion techniques, such as strong acid reflux distillation, often combined with UV irradiation, to break down these highly stable complexes and liberate the cyanide for measurement. ca.govgov.bc.canih.gov

Numerous standard methods exist for cyanide determination, often involving a preliminary distillation or digestion step followed by detection using colorimetry, titrimetry, or potentiometry (ion-selective electrodes). waterquality.gov.aunih.gov However, these methods are prone to various interferences from substances like sulfides, nitrates, nitrites, and oxidizing agents, which can lead to inaccurate results. nih.govalsglobal.com Modern automated techniques, such as Flow Injection Analysis (FIA) and Continuous Flow Analysis (CFA), can improve precision and reduce some interferences by automating the digestion and detection steps. alsglobal.comysi.com

Theoretical Frameworks in Dicyanomercury Chemistry

Electronic Structure and Bonding in Dicyanomercury

Dicyanomercury, also known as mercuric cyanide, is a coordination compound with the chemical formula Hg(CN)₂. At ambient temperature and pressure, it exists as tetragonal crystals. The molecular structure is nearly linear, with a C-Hg-C bond angle of approximately 175.0° and an Hg-C-N bond angle of about 177.0°. rsc.org Vibrational spectroscopy studies, including infrared and Raman spectra, have been instrumental in elucidating the structure and bonding within the molecule. These studies have confirmed that the cyanide groups are bonded to the mercury atom through the carbon atoms. rsc.org

The bonding in dicyanomercury exhibits both covalent and ionic characteristics. The mercury-carbon bond is a key feature of this compound. Spectroscopic and crystallographic data provide insights into the nature of this bond. The relatively short Hg-C bond distance suggests a significant degree of covalent character. Theoretical calculations and analysis of vibrational spectra have been employed to quantify the contributions of covalent and ionic interactions.

Force constants derived from vibrational spectroscopy offer a quantitative measure of bond strength. For dicyanomercury, the Hg-C stretching force constant has been calculated, providing further evidence for a substantial covalent interaction. rsc.org The electronegativity difference between mercury and carbon also points towards a polar covalent bond, where electron density is shared unequally, leading to partial ionic character.

Interactive Table: Selected Bond Parameters for Dicyanomercury

Molecular orbital (MO) theory provides a more detailed description of the bonding in dicyanomercury. The linear geometry of the molecule can be explained by the involvement of mercury's 6s and 6p orbitals in sigma bonding with the cyanide ligands. The cyanide ion (CN⁻) is a versatile ligand with both σ-donating and π-accepting capabilities. researchgate.net In the case of dicyanomercury, the primary interaction is the σ-donation from the highest occupied molecular orbital (HOMO) of the cyanide ion to the empty orbitals of the mercury(II) ion.

Ligand field theory (LFT), an application of MO theory to transition metal complexes, can also be used to describe the electronic structure. nih.govyoutube.com Although mercury(II) has a filled d¹⁰ electron configuration, LFT can still provide insights into the relative energies of the molecular orbitals formed upon coordination. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The energy separation between these orbitals is influenced by the nature of the ligand and the geometry of the complex.

Coordination Chemistry Principles Governing Dicyanomercury Complexation

The coordination chemistry of dicyanomercury is dictated by the properties of the central mercury(II) ion and the cyanide ligands. Mercury(II) acts as a Lewis acid, accepting electron pairs from Lewis bases, such as the cyanide ion.

Mercury(II) is a soft Lewis acid, meaning it preferentially forms complexes with soft Lewis bases. The cyanide ion is considered a soft Lewis base, which explains the stability of the dicyanomercury complex. The cyanide ligand is ambidentate, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom. In dicyanomercury, bonding occurs through the carbon atom. rsc.org The cyanide ligand is also a good π-acceptor, which can contribute to the stability of the complex through back-bonding, particularly with transition metals that have available d-electrons.

Dicyanomercury can act as a building block for the synthesis of coordination polymers. rsc.org In these structures, the linear Hg(CN)₂ units are linked together by other metal ions or coordinating ligands. The cyanide groups can bridge between the mercury center and another metal ion, leading to the formation of extended one-, two-, or three-dimensional networks. The stability of these coordination polymers is influenced by factors such as the nature of the bridging metal ion, the solvent system used for synthesis, and the presence of other coordinating ligands. Under high pressure, the coordination environment of the mercury(II) center can change from two-coordinate to four-coordinate as the cyanide groups from neighboring molecules coordinate to it, forming a three-dimensional network. rsc.org

Catalytic Mechanisms and Reaction Kinetics in Dicyanomercury-Mediated Processes

Dicyanomercury is known to catalyze certain organic reactions, most notably the Koenigs-Knorr reaction for the synthesis of glycosides. rsc.org In this reaction, a glycosyl halide reacts with an alcohol in the presence of a promoter, such as dicyanomercury, to form a glycosidic bond.

The mechanism of the dicyanomercury-promoted Koenigs-Knorr reaction involves the coordination of the mercury(II) ion to the halogen atom of the glycosyl halide. This coordination facilitates the departure of the halide ion and the formation of a highly reactive oxocarbenium ion intermediate. The alcohol then attacks this intermediate, leading to the formation of the glycoside.

Kinetic studies of the Koenigs-Knorr reaction using dicyanomercury as a promoter have shown that the reaction exhibits a first-order dependence on the concentrations of both the glycosyl bromide and the dicyanomercury. rsc.orgrsc.org The rate of the reaction is independent of the alcohol concentration, suggesting that the formation of the oxocarbenium ion is the rate-determining step. rsc.orgrsc.org The stereochemical outcome of the reaction can be influenced by the participation of neighboring groups on the glycosyl donor.

Interactive Table: Kinetic Data for the Dicyanomercury-Promoted Koenigs-Knorr Reaction

Mechanistic Pathways of Dicyanomercury-Catalyzed Organic Reactions

Dicyanomercury, also known as mercury(II) cyanide, serves as a catalyst in specific organic reactions, most notably in the synthesis of glycosides. The primary example of its catalytic application is the Koenigs-Knorr reaction, one of the oldest and most significant methods for glycosylation. wikipedia.orgchemeurope.com This reaction involves the substitution of a glycosyl halide (such as a glycosyl bromide or chloride) with an alcohol to form a glycoside. chemeurope.com Dicyanomercury is one of several heavy metal salts, including silver carbonate and mercuric bromide, that can be used to promote this reaction. wikipedia.orgchemeurope.comslideshare.net

The mechanistic pathway of the Koenigs-Knorr reaction when catalyzed by dicyanomercury begins with the interaction between the catalyst and the glycosyl halide. Kinetic studies of the reaction between 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide and cyclohexanol (B46403) in a benzene-nitromethane solvent revealed a first-order kinetic dependence on the concentrations of both the glucosyl bromide and the mercury(II) cyanide. rsc.org This finding indicates that the initial step, which is also the rate-determining step, involves the dicyanomercury-assisted heterolysis of the carbon-halogen bond. rsc.org

This assistance facilitates the departure of the halide ion, leading to the formation of a highly reactive oxocarbenium ion intermediate. wikipedia.orgrsc.org The formation of this intermediate is crucial as it activates the anomeric carbon for nucleophilic attack.

Once the oxocarbenium ion is formed, the alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon. libretexts.org Subsequent deprotonation of the resulting oxonium ion yields the final glycoside product. wikipedia.org

The stereochemical outcome of the reaction is a critical aspect of the mechanism and is heavily influenced by the substrate and reaction conditions. wikipedia.orgrsc.org

Neighboring Group Participation: If the glycosyl donor has a participating group (such as an acetyl group) at the C2 position, it can provide anchimeric assistance. wikipedia.org This participation leads to the formation of a cyclic intermediate (a dioxolanium ion), which blocks one face of the molecule. The subsequent Sₙ2 attack by the alcohol can then only occur from the opposite face, resulting in the stereospecific formation of a 1,2-trans glycoside. wikipedia.orglibretexts.org

Reaction Conditions: In the absence of significant neighboring group participation, reaction conditions play a larger role in determining the stereoselectivity. Kinetic investigations have shown that increasing the alcohol concentration favors the formation of the β-glucoside, while increasing the reaction temperature decreases the stereoselectivity for the β-anomer. rsc.org

Kinetic Studies of Dicyanomercury Decomposition and Ligand Exchange

Decomposition Kinetics

Dicyanomercury is a metastable compound that decomposes under various conditions, including exposure to heat, light, and acid. nih.govwikipedia.org

Thermal decomposition of dry dicyanomercury yields elemental mercury and cyanogen (B1215507) gas, (CN)₂. wikipedia.org Kinetic studies focusing on its thermal stability have identified the temperatures at which this breakdown occurs. However, the reported decomposition temperatures vary depending on the analytical method and experimental conditions. When analyzed by thermal desorption, dicyanomercury shows a decomposition profile with a broad peak at 267 °C. core.ac.uk Other sources report a higher decomposition temperature of 320 °C. nih.govwikipedia.org

In addition to thermal instability, dicyanomercury is photosensitive, tending to darken in color upon exposure to light. wikipedia.org It also decomposes rapidly in the presence of acid, liberating highly toxic hydrogen cyanide gas. wikipedia.org

Ligand Exchange Kinetics

A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with different ones. chemguide.co.uk The kinetics of these reactions—the rates at which they occur—can span many orders of magnitude depending on the metal ion and the ligands involved. libretexts.org

For dicyanomercury, the central metal ion is Hg(II). Mercury(II) has a d¹⁰ electron configuration, which results in a crystal field stabilization energy (CFSE) of zero in its complexes. Metal ions with zero CFSE are typically characterized by extremely fast ligand exchange rates, meaning they are kinetically labile. libretexts.org This is demonstrated by the rate of water ligand exchange, a standard benchmark for kinetic lability. For the aqueous Hg²⁺ ion, the characteristic rate constant for water exchange is on the order of 10⁹ s⁻¹, one of the fastest known for divalent metal ions. libretexts.org

While specific kinetic studies detailing the rates of cyanide ligand exchange on the Hg(CN)₂ complex are not widely reported, the established lability of the Hg(II) ion suggests that these exchanges would also be rapid. libretexts.org Ligand substitution reactions can proceed through several mechanistic pathways, with the most common being dissociative and associative mechanisms. libretexts.org

Dissociative Mechanism: A ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative Mechanism: The incoming ligand first attaches to the metal center, forming an intermediate with a higher coordination number, from which a different ligand then departs.

Given the nearly linear, two-coordinate structure of Hg(CN)₂ in its ground state, ligand exchange likely involves associative pathways where incoming ligands transiently increase the coordination number of the mercury center before another ligand is displaced.

Broader Academic Implications and Future Research Directions

Dicyanomercury in Fundamental Inorganic Chemistry Research

Dicyanomercury serves as a valuable compound in the exploration of main group element and heavy metal coordination chemistry, providing a platform for understanding complex bonding and structural arrangements.

The interaction of dicyanomercury with main group elements, particularly with their cyanide derivatives, has led to the synthesis of novel coordination polymers and complex structures. While research in this specific area is ongoing, the foundational principles of these interactions can be inferred from the broader study of metal cyanides. The linear geometry of the Hg(CN)₂ molecule and the ambidentate nature of the cyanide ligand allow for diverse coordination modes, acting as a bridge between main group metal centers.

Future research could focus on systematically reacting dicyanomercury with a wider range of main group metal cyanides to synthesize new materials with potentially interesting electronic and structural properties. Investigating the influence of reaction conditions on the resulting crystal structures would provide deeper insights into the principles governing self-assembly in these systems.

Dicyanomercury has been instrumental in the synthesis of a variety of coordination polymers involving heavy metals. wikipedia.org Its ability to act as a building block stems from the strong Hg-C bond and the ability of the nitrogen atoms of the cyanide ligands to coordinate to other metal centers. This has led to the formation of one-, two-, and three-dimensional structures with diverse topologies. nih.govresearchgate.netrsc.orgmdpi.comnih.gov

For instance, the reaction of Hg(CN)₂ with square planar transition metal cyanides like those of platinum(II), palladium(II), and nickel(II) has been studied to understand the nature of metal-metal interactions. researchgate.net These studies have revealed the formation of adducts and one-dimensional wire-like structures where the metal centers alternate. researchgate.net The investigation of these heterometallic systems provides valuable data on the interplay between different metal ions and the role of the cyanide bridge in mediating electronic communication.

Table 1: Structural Characteristics of Selected Dicyanomercury Coordination Polymers

Interacting Metal IonResulting Structure TypeKey Structural Features
Platinum(II)One-dimensional wiresAlternating Pt(II) and Hg(II) centers with no CN⁻ bridges. researchgate.net
Palladium(II)One-dimensional wiresSimilar to the platinum analogue, with alternating metal centers. researchgate.net
Nickel(II)One-dimensional wiresFollows the same structural motif as the platinum and palladium compounds. researchgate.net
Copper(I)One-dimensional chains and ribbonsVaried bonding modes of the dithiane sulfur atoms leading to unique networks. rsc.org
Cadmium(II)1D, 2D, and supramolecular complexesDianiline chromophores acting as linkers, with photoluminescent properties. mdpi.com

Future research in this area could explore the synthesis of coordination polymers with tailored properties, such as specific magnetic, optical, or catalytic functionalities. The use of computational modeling alongside experimental synthesis will be crucial in predicting and understanding the structures and properties of these complex materials.

Interdisciplinary Research on Historical Chemical Knowledge

The study of historical texts and practices through the lens of modern chemistry offers a unique opportunity to understand the evolution of chemical knowledge. Mercurius cyanatus and related compounds provide a fascinating case study in this interdisciplinary field.

Alchemy, a precursor to modern chemistry, was rich in symbolism and allegorical language. study.comsciencenotes.orgprepscholar.comthoughtco.comrsc.org Mercury, or "quicksilver," held a central place in alchemical philosophy, often representing the spirit or the feminine principle. study.comsciencenotes.orgprepscholar.comthoughtco.comrsc.org While direct references to "Mercurius cyanatus" in alchemical texts are scarce, the historical use of mercury and its compounds, such as cinnabar (mercury sulfide), is well-documented. americanelements.com

Modern analytical techniques can be applied to reinterpret alchemical recipes and understand the chemical transformations that were being described. For example, some alchemical processes involved the heating of mercury compounds, which could have inadvertently led to the formation of various mercury species, depending on the other substances present. The "philosopher's stone," a mythical substance sought by alchemists, was often associated with the transmutation of base metals into gold, a process known as chrysopoeia. researchgate.net

Future interdisciplinary research could involve collaborations between historians of science, archaeologists, and chemists to analyze residues from ancient vessels and recreate historical experiments in a controlled laboratory setting. This could shed light on the empirical knowledge of early practitioners and the chemical basis for some of their observations.

The history of mercury-cyanide interactions is intertwined with the development of chemistry and metallurgy. While the alchemists had a deep understanding of mercury, the cyanide ion was not isolated and characterized until the 18th century. However, precursors to cyanide, such as those derived from the distillation of certain organic materials, may have been unknowingly used in some historical processes.

The use of mercury in gold mining, for example, has a long history. americanelements.com While modern methods sometimes illegally employ cyanide in conjunction with mercury, historical practices may have involved unintentional interactions between mercury and cyanide-containing substances. Contextualizing these interactions requires a careful examination of historical records and an understanding of the raw materials and techniques available at the time.

Future research could focus on a systematic review of historical and archaeological evidence for the co-occurrence of mercury and potential cyanide sources in various technological and medicinal contexts. This could provide a more nuanced understanding of the historical trajectory of these two potent chemical entities.

Theoretical Advancement and Predictive Modeling in Mercury Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of mercury compounds, including dicyanomercury.

Theoretical studies have been employed to investigate the structure, stability, and reactivity of mercury cyanide. arxiv.org Quantum chemical calculations, for instance, can provide insights into the electronic structure and bonding of the Hg(CN)₂ molecule. researchgate.netsioc-journal.cnfu-berlin.deresearchgate.net These studies are crucial for interpreting experimental data and for designing new molecules with specific properties.

Furthermore, thermodynamic modeling is essential for predicting the speciation of mercury in the environment, particularly in the presence of cyanide. onetunnel.orgfiu.edumdpi.comacs.org Such models can help to assess the environmental fate and transport of mercury and to develop effective remediation strategies. Recent research has focused on developing accurate thermodynamic data for a range of mercury-cyanide complexes to improve the reliability of these predictive models. onetunnel.org

Table 2: Applications of Theoretical and Predictive Modeling to Dicyanomercury

Modeling ApproachApplicationKey Insights
Quantum ChemistryStructure and StabilityElucidation of electronic structure and bonding in Hg(CN)₂. researchgate.netarxiv.orgsioc-journal.cnfu-berlin.deresearchgate.net
Thermodynamic ModelingEnvironmental SpeciationPrediction of mercury speciation in the presence of cyanide and other ligands. onetunnel.orgfiu.edumdpi.comacs.org
Structure-Toxicity RelationshipToxicologyCorrelation of molecular descriptors with the toxicity of metal cyanides. arxiv.org

Future directions in this field include the development of more sophisticated computational models that can accurately predict the kinetics of mercury-cyanide reactions and their interactions with biological systems. The integration of experimental and computational approaches will be key to advancing our understanding of the complex chemistry of mercury.

Development of Computational Models for Mercury Compound Behavior

The study of mercury compounds, including Mercurius cyanatus, formally known as mercury(II) cyanide (Hg(CN)₂), is increasingly benefiting from advancements in computational chemistry. rsc.org These theoretical approaches provide critical insights into the behavior of mercury compounds at a molecular level, which is often difficult to observe experimentally. Computational models, particularly those using density functional theory (DFT), are instrumental in elucidating reaction pathways and understanding the mechanisms of interaction between mercury and other molecules. berscience.orgmdpi.com

Research has applied quantum chemical calculations to structural data to model key chemical processes. berscience.org For instance, computational studies can clarify the mechanisms of homogeneous oxidation of elemental mercury and heterogeneous interactions on various surfaces, which are fundamental to understanding its environmental transformations and designing control technologies. rsc.org By simulating the adsorption and oxidation processes, researchers can predict how materials will interact with mercury species. rsc.org

A significant challenge in modeling mercury compounds is accurately accounting for their interaction in aqueous solutions. A combined approach, where a number of explicit solvent molecules are included within a larger implicit solvent model, has been shown to significantly improve the accuracy of calculations for Hg(II) complexes. researchgate.net This method allows for a more precise determination of thermodynamic properties, such as formation constants (logK values), by accounting for strong, short-range hydrogen bonding interactions between the mercury complex and the solvent. researchgate.net Such models are crucial for predicting the speciation and bioavailability of mercury in complex environmental systems. acs.org

Future research in this area will likely focus on refining these models to handle more complex systems and improve their predictive power. Advances in computational modeling and machine learning are expected to play a crucial role in predicting binding affinities and guiding the design of novel receptors and sensors for mercury ions. nih.gov These developments provide a foundation for creating more sophisticated models to predict the behavior of compounds like mercury(II) cyanide in various chemical and material science contexts.

Table 1: Key Parameters in Computational Models for Mercury Compounds

ParameterDescriptionRelevance
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of many-body systems.Used to elucidate reaction pathways and mechanisms for mercury compounds. berscience.orgmdpi.com
Formation Constants (logK) Equilibrium constants for the formation of a complex in solution.Quantifies the stability of mercury complexes in aqueous environments; can be predicted by computational models. researchgate.net
Coordination Number (CN) The number of atoms or ions immediately surrounding a central atom in a complex.Determines the geometry and reactivity of the mercury complex. acs.orgwikipedia.org
Bond Distance (R) The average distance between the nuclei of two bonded atoms in a molecule.A fundamental parameter derived from models and experimental data (e.g., EXAFS) to define molecular structure. acs.org
Solvation Free Energy The free energy change associated with the transfer of a solute from a vacuum to a solvent.Crucial for accurately modeling the behavior of mercury ions and their complexes in solution. researchgate.net

Implications for Predictive Synthesis and Materials Design

The structural and chemical properties of mercury(II) cyanide offer significant implications for predictive synthesis and the rational design of new materials. Predictive synthesis, an emerging field that leverages computational models and data-driven approaches, aims to forecast the outcomes of chemical reactions and identify optimal synthesis routes for target materials. rsc.org The well-defined, nearly linear geometry of the Hg(CN)₂ molecule serves as a fundamental building block, or tecton, for constructing more complex supramolecular structures and coordination polymers. wikipedia.org

The ability of the cyanide ligands to bridge between metal centers allows for the formation of extended networks. At high pressures, for example, the crystal structure of mercury(II) cyanide undergoes a phase transition where the coordination environment of the mercury(II) center changes as cyanide groups bind to neighboring mercury atoms, forming Hg-N bonds. wikipedia.org Understanding and modeling such pressure-induced transformations are key to designing materials with tunable properties.

Furthermore, studies on the thermal expansion of mercury(II) cyanide reveal its anisotropic behavior, expanding differently along different crystal axes. researchgate.net This property is of significant interest in materials science for the design of components that require specific thermal responses. Computational tools can be used to predict how modifications to the Hg(CN)₂ structure—such as forming complexes with other molecules like thioureas—might alter these properties. researchgate.net The characterization of such complexes, including bond angles and coordination modes, provides valuable data for refining predictive models. researchgate.net

Future directions in this field involve using advanced software platforms to analyze intermolecular interactions and crystal packing. researchgate.net By combining experimental data on compounds like mercury(II) cyanide with knowledge bases of known crystal structures and interaction geometries, researchers can better predict how new materials will crystallize and what their properties will be. researchgate.net This synergy between computational prediction and experimental synthesis accelerates the discovery and development of novel functional materials with tailored characteristics.

Table 2: Physicochemical and Structural Properties of Mercury(II) Cyanide

PropertyValueSource
Chemical Formula Hg(CN)₂ medicosage.com
Molecular Weight 252.63 g/mol nih.govnih.gov
Appearance White, odorless powder or tetragonal crystals nih.govevitachem.com
Crystal System Tetragonal wikipedia.org
C-Hg-C Bond Angle ~175.0° wikipedia.org
Hg-C-N Bond Angle ~177.0° wikipedia.org
Decomposition Temperature 320 °C nih.govchemsrc.com
Solubility in Water 9.3 g / 100 mL at 14 °C evitachem.com

Q & A

Q. What computational tools are suitable for modeling Mercurius cyanatus [hpus] interactions with biomolecules?

  • Methodological Answer : Apply molecular docking software (e.g., AutoDock Vina) to predict binding affinities with sulfur-containing proteins (e.g., metallothioneins). Validate predictions with surface plasmon resonance (SPR) experiments. Reference ’s "Theoretical Papers" section for reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.